molecular formula C18H24N8S B5665229 2-(butylthio)-6-(4-imidazo[1,2-b]pyridazin-6-ylpiperazin-1-yl)pyrimidin-4-amine

2-(butylthio)-6-(4-imidazo[1,2-b]pyridazin-6-ylpiperazin-1-yl)pyrimidin-4-amine

Cat. No. B5665229
M. Wt: 384.5 g/mol
InChI Key: JANURLZBNAYUQL-UHFFFAOYSA-N
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Description

The compound belongs to a class of chemicals that include imidazopyridazinylpiperazinylpyrimidinamines, known for their varied biological activities and potential applications in medicinal chemistry. The synthesis and analysis of such compounds involve complex organic synthesis techniques and advanced analytical methods to elucidate their structures and properties.

Synthesis Analysis

The synthesis of related compounds typically involves multistep organic reactions, starting from simple precursors to complex molecules through a series of reactions, including tandem addition-cyclization reactions. For example, the synthesis of imidazo[1,2-c]pyrimido[5,4-e]pyrimidinones and tetraazaacenaphthene derivatives from cyclic ketene aminals illustrates the complexity and efficiency of such synthetic strategies (V. Ram et al., 2002). Additionally, Cu-catalyzed synthesis methods have been developed for related compounds, showcasing the role of metal catalysis in facilitating efficient bond formations (C. Rao et al., 2017).

Molecular Structure Analysis

The molecular structure of such compounds is often elucidated using X-ray crystallography, revealing intricate details about their molecular geometry, bond lengths, angles, and intermolecular interactions. Studies on similar compounds provide insights into the stability and packing of molecules in the crystalline state, which are critical for understanding their reactivity and biological activity (G. Dhanalakshmi et al., 2018).

properties

IUPAC Name

2-butylsulfanyl-6-(4-imidazo[1,2-b]pyridazin-6-ylpiperazin-1-yl)pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N8S/c1-2-3-12-27-18-21-14(19)13-17(22-18)25-10-8-24(9-11-25)16-5-4-15-20-6-7-26(15)23-16/h4-7,13H,2-3,8-12H2,1H3,(H2,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JANURLZBNAYUQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCSC1=NC(=CC(=N1)N2CCN(CC2)C3=NN4C=CN=C4C=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N8S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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